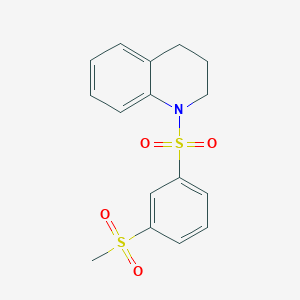

1-(3-methylsulfonylphenyl)sulfonyl-3,4-dihydro-2H-quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to 1-(3-methylsulfonylphenyl)sulfonyl-3,4-dihydro-2H-quinoline, often involves multi-component reactions and catalysis. For instance, the use of ethynyl ketene-S,S-acetals in a one-pot procedure with arylamines and aldehydes under mild conditions can yield quinoline derivatives through a sequence of arylimine formation, regiospecific aza-Diels-Alder (Povarov) reaction, and reductive amination (Yu‐Long Zhao et al., 2007). Another approach involves the iodine-promoted synthesis of 4-aryl-2-(arylsulfonyl)quinolones from quinoline-2-thiones and sodium sulfinates, showcasing a metal-free condition for C–S cross-coupling reactions (Guo-Chao Yang et al., 2020).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including sulfonated quinolines, is key to their chemical behavior and interactions. For example, the crystal structure of related compounds can provide insights into their stability, reactivity, and potential applications in various fields. An example includes the synthesis and characterization of quinoxalinone derivatives, which were analyzed using NMR, IR, and X-ray diffraction techniques to understand their structural properties (Xue-mei Li et al., 2006).

Chemical Reactions and Properties

The reactivity of this compound and similar compounds is a subject of significant interest. These compounds participate in various chemical reactions, such as the copper-catalyzed sulfonylation of activated alkenes with sulfonylhydrazides to produce sulfonated quinoline diones, demonstrating their versatility in forming new C–C and CO bonds (Shucheng Wang et al., 2016). Additionally, the synthesis of 2-aryl-3-sulfonyl substituted quinoline derivatives via a Cu(II)/Ag(I)-catalyzed cascade reaction illustrates the compound's ability to form new C-C, C-N, and C-S bonds in one step (Fei Wang et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit the sodium-hydrogen exchanger , which plays a crucial role in the pathophysiology of myocardial ischemia-reperfusion injury .

Mode of Action

Similar compounds like cariporide act as selective sodium-hydrogen antiporter inhibitors . During ischemia, the accumulation of hydrogen ions in the myocyte cytosol creates a proton gradient that promotes the efflux of hydrogen ions in exchange for the influx of sodium ions . This sodium buildup can secondarily activate the sodium-calcium exchanger to operate in the reverse mode, resulting in a net calcium accumulation in myocyte cytosol, which leads to dysfunction and cell death . By inhibiting sodium-hydrogen exchange, these compounds can prevent the accumulation of calcium in the cytosol, therefore reducing the infarct size .

Biochemical Pathways

The inhibition of the sodium-hydrogen exchanger can impact several biochemical pathways related to ion transport and cellular homeostasis .

Result of Action

The inhibition of the sodium-hydrogen exchanger can prevent the accumulation of calcium in the cytosol, therefore reducing the infarct size .

Propiedades

IUPAC Name |

1-(3-methylsulfonylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S2/c1-22(18,19)14-8-4-9-15(12-14)23(20,21)17-11-5-7-13-6-2-3-10-16(13)17/h2-4,6,8-10,12H,5,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCHLTWITQOIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)

![[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile](/img/structure/B2494195.png)

![8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2494197.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2494210.png)

![(2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2494211.png)

![6-allyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2494214.png)